7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps
Preparation of Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced through a reaction involving hydrazonoyl halides and thiocyanates, which are known to form thiadiazole derivatives.
Attachment of Isopropoxyphenyl Group: The final step involves the attachment of the isopropoxyphenyl group through a substitution reaction, typically using an appropriate isopropoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 2-(4R,6S)-2,2-dimethyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl]-1,3-dioxane.
Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar chromeno[2,3-c]pyrrole cores but different substituents.
Uniqueness
7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its chromeno[2,3-c]pyrrole core and the thiadiazole ring. This combination imparts unique biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H21N3O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O4S/c1-12(2)30-16-8-6-15(7-9-16)20-19-21(28)17-11-13(3)5-10-18(17)31-22(19)23(29)27(20)24-26-25-14(4)32-24/h5-12,20H,1-4H3 |
InChI Key |
JZDXUCNGAQURGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)OC(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)OC(C)C |
Origin of Product |
United States |
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